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Compound of Interest

Compound Name:
1-(5-Bromo-2-

chlorophenyl)ethanone

CAS No.: 105884-19-3

Cat. No.: B008608 Get Quote

Executive Summary
In pharmaceutical synthesis and materials science, 5-bromo-2-chloroacetophenone (CAS:

105884-19-3) serves as a critical halogenated building block. Its dual-halogen functionality

allows for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the bromine site,

nucleophilic substitution at the chlorine site).

Precise melting point (MP) determination is the primary rapid-screening tool for establishing

purity and identity. However, the presence of regioisomers (positional isomers on the ring) and

structural isomers (

-halo ketones) can obscure thermal data. This guide provides a definitive reference for the
melting point ranges of the target compound and its critical isomers to ensure rigorous quality
control (QC).

Chemical Identity & Target Specifications
Before analyzing thermal properties, the exact structural identity must be confirmed to avoid

nomenclature ambiguity common in halogenated acetophenones.
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Parameter Specification

Chemical Name 1-(5-Bromo-2-chlorophenyl)ethanone

Common Name 5'-Bromo-2'-chloroacetophenone

CAS Registry Number 105884-19-3

Molecular Formula

C

H

BrClO

Molecular Weight 233.49 g/mol

SMILES CC(=O)C1=C(Cl)C=CC(Br)=C1

Melting Point Data: Target vs. Isomers
The following table synthesizes experimental data for the target compound and its most

prevalent isomers. Note that thermodynamic stability and crystal packing forces vary

significantly based on the halogen substitution pattern.

Table 1: Comparative Melting Point Ranges
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Compound
Identity

Structure Type
CAS No.[1][2]
[3][4][5]

Physical State
(RT)

Melting Point
Range (°C)

5-Bromo-2-

chloroacetophen

one

Target (Ring

Substituted)
105884-19-3 Solid 75 – 78 °C

1-(4-Bromo-2-

chlorophenyl)eth

anone

Regioisomer

(Ring)
252561-81-2 Solid 54 – 56 °C

1-(2-Bromo-5-

chlorophenyl)eth

anone

Regioisomer

(Ring)
935-99-9 Liquid / Oil

< 25 °C (BP:

155°C @ 15

Torr)

2-Bromo-1-(4-

chlorophenyl)eth

anone

-Halo Isomer

(Side-chain)
536-38-9 Solid 96 – 99 °C

2-Bromo-1-(2-

chlorophenyl)eth

anone

-Halo Isomer

(Side-chain)
5000-66-8 Liquid / Low Melt

~20 – 25 °C (BP:

105°C @ 1

mmHg)

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: The target compound (5-bromo-2-chloro) has a distinct MP range of 75–78 °C. If

your sample melts significantly lower (e.g., 50–55 °C), it likely contains the 4-bromo

regioisomer. If it melts significantly higher (~96 °C), it may be the

-bromo isomer (Phenacyl bromide derivative), which is a potent lachrymator and

requires different handling protocols.

Synthesis & Impurity Logic
Understanding the origin of these isomers is essential for interpreting MP deviations. The

synthesis typically involves the bromination of 2-chloroacetophenone.
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Mechanistic Pathway & Isomer Divergence
Target Formation: The acetyl group is a meta-director, and the chlorine is an ortho/para-

director. Position 5 is meta to the acetyl and para to the chlorine, making it the most

electronically activated site for Electrophilic Aromatic Substitution (EAS).

Side Reactions:

-Bromination: If the reaction is radical-initiated (light, heat) rather than Lewis-acid
catalyzed, bromine attacks the methyl side chain, forming

-bromo isomers.

Regio-scrambling: Improper temperature control can lead to minor amounts of 3-bromo or

4-bromo isomers, depressing the melting point.

Diagram 1: Synthesis & Isomer Flow
The following Graphviz diagram illustrates the divergence between the desired ring bromination

and the unwanted side-chain bromination.

2-Chloroacetophenone
(Starting Material)
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Br2, AlCl3/FeBr3

(Lewis Acid Catalysis)
 Electrophilic Subst.

Route B:
Br2, Light/Heat

(Radical Mechanism)

 Radical Subst.

TARGET:
5-Bromo-2-chloroacetophenone

(MP: 75-78 °C)
 Major Product

(Para to Cl, Meta to Ac)

Impurity (Regioisomer):
3-Bromo-2-chloroacetophenone

(Minor Byproduct)

 Steric Hindrance
(Minor)

Impurity (Structural):
2-Bromo-1-(2-chlorophenyl)ethanone

(alpha-Bromo / Lachrymator)

 Side Chain Attack
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Caption: Divergent synthetic pathways showing how reaction conditions dictate the formation of

the target solid (75-78°C) versus liquid or lachrymatory impurities.
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Experimental Protocol: MP Determination
To ensure data integrity, use the following self-validating protocol. This method minimizes

errors caused by "fused solid" behavior where low-melting impurities cause premelting.

Equipment
Apparatus: Capillary Melting Point Apparatus (e.g., Buchi or Stuart) or DSC.

Standard: Benzophenone (MP 48 °C) or Naphthalene (MP 80 °C) for calibration.

Workflow
Sample Prep: Dry the sample in a vacuum desiccator for >4 hours to remove solvent

residues (solvents significantly depress MP). Grind to a fine powder.

Loading: Fill capillary to 2-3 mm height. Compact by tapping.

Ramp Rate:

Fast Ramp (10°C/min) to 60°C.

Critical Ramp (1°C/min) from 60°C to 85°C.

Observation:

Onset (

): First visible liquid droplet.

Clear Point (

): Complete disappearance of solid.

Validation: The range (

) should be

for analytical grade material.
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Diagram 2: QC Decision Logic

Isolated Sample
(White Solid)

Measure MP
(1°C/min ramp)

Range: 75-78°C Range: 50-60°C Range: >90°C

PASS:
Confirm Identity via NMR

FAIL:
Suspect 4-Bromo Regioisomer

or Solvent Trap

FAIL:
Suspect alpha-Bromo Isomer

(SAFETY ALERT)

Click to download full resolution via product page

Caption: Quality Control decision tree based on observed melting point ranges.

Safety & Handling
Lachrymator Risk: While 5-bromo-2-chloroacetophenone is a ring-halogenated ketone and

generally less volatile/irritating than

-halo ketones, impure samples containing 2-bromo-1-(2-chlorophenyl)ethanone (the

-bromo impurity) can be severe lachrymators.

PPE: Always handle unknown isomers in a fume hood with goggles and chemically resistant

gloves (Nitrile).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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